

3-Hydroxyisoquinoline: A Versatile Scaffold for Bioactive Molecules

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Compound of Interest

Compound Name: 3-Hydroxyisoquinoline

Cat. No.: B109430

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for the use of **3-hydroxyisoquinoline** as a building block in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive molecules.

Applications of 3-Hydroxyisoquinoline Derivatives

Derivatives of **3-hydroxyisoquinoline** have demonstrated potent activity against several key biological targets, highlighting their therapeutic potential.

Kinase Inhibitors

The isoquinoline core is a common feature in many kinase inhibitors. By modifying the **3-hydroxyisoquinoline** scaffold, researchers have developed potent inhibitors for various kinases implicated in cancer and other diseases.

- **Haspin Kinase Inhibitors:** Haspin is a serine/threonine kinase crucial for proper chromosome alignment during mitosis, making it an attractive target for cancer therapy. Pyrrolo[3,2-g]isoquinolines and pyrazolo[3,4-g]isoquinolines derived from a **3-hydroxyisoquinoline** backbone have shown potent and selective inhibition of Haspin kinase.[\[1\]](#)[\[2\]](#)
- **Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors:** ROCKs are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Isoquinoline-based compounds have been developed as potent ROCK inhibitors with potential applications in cardiovascular diseases and cancer.[\[7\]](#)
- **HER2 Kinase Inhibitors:** Human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. Isoquinoline-tethered quinazoline derivatives have been synthesized and shown to exhibit potent and selective inhibition of HER2 kinase.[\[8\]](#)
- **Casein Kinase 2 (CK2) Inhibitors:** CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival. 3-Quinoline carboxylic acid derivatives, which can be synthesized from **3-hydroxyisoquinoline** precursors, have been identified as inhibitors of CK2.[\[9\]](#)

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large family of transmembrane receptors that are major drug targets. The **3-hydroxyisoquinoline** scaffold has been utilized to develop ligands for specific GPCRs.

- **GPR40 Antagonists:** G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is involved in glucose-stimulated insulin secretion.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Tetrahydroisoquinolin-1-ones, derived from **3-hydroxyisoquinoline**, have been developed as novel GPR40 antagonists with potential for the treatment of type 2 diabetes.[\[14\]](#)

P-glycoprotein (P-gp) Inhibitors

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Modulators of Multidrug Resistance:** Tetrahydroisoquinoline derivatives have been designed and synthesized as potent P-gp inhibitors.[\[20\]](#)[\[21\]](#) These compounds can reverse P-gp-

mediated MDR, thereby sensitizing cancer cells to chemotherapy.[20]

Quantitative Data Summary

The biological activities of various **3-hydroxyisoquinoline** derivatives are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of **3-Hydroxyisoquinoline** Derivatives

Compound Class	Target Kinase	Compound Example	IC50 (nM)	Reference
Pyrrolo[3,2-g]isoquinolines	Haspin	Heteroaromatic substituted derivative 3	10.6	[1]
Pyrrolo[3,2-g]isoquinolines	Haspin	Regioisomer 15	Submicromolar	[1]
Pyrazolo[3,4-g]isoquinolines	Haspin	Compound 1b	57	[2]
Pyrazolo[3,4-g]isoquinolines	Haspin	Compound 1c	66	[2]
Pyrazolo[3,4-g]isoquinolines	Haspin	Compound 2c	62	[2]
Isoquinoline-tethered quinazolines	HER2	Compound 14a	103	[8]
N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinoly)amine analogues	ROCK	(R)-isomer of 23g	25	[7]
3-Quinoline carboxylic acids	CK2	Tetrazolo-quinoline-4-carboxylic acid derivatives	650 - 18200	[9]

Table 2: GPR40 Antagonist Activity of **3-Hydroxyisoquinoline** Derivatives

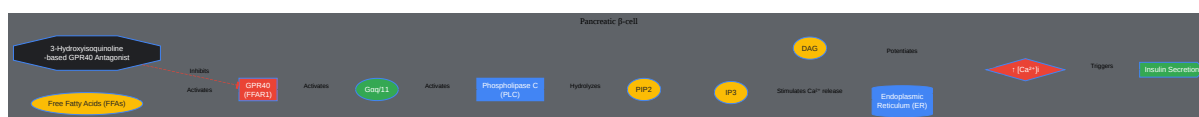
Compound Class	Target Receptor	Compound Example	pIC50	Reference
Tetrahydroisoquinolin-1-ones	GPR40	Not specified	Not specified	[14]

Table 3: P-glycoprotein Inhibitory Activity of **3-Hydroxyisoquinoline** Derivatives

Compound Class	Activity	Compound Example	EC50 (μM)	Reference
Tetrahydroisoquinoline derivatives	P-gp-mediated MDR reversal	Compound 3	Not specified	[20]
Tetrahydroquinoline analogs	P-gp inhibition (Rhodamine 123 accumulation)	Group A compounds	Comparable to Verapamil	[21]

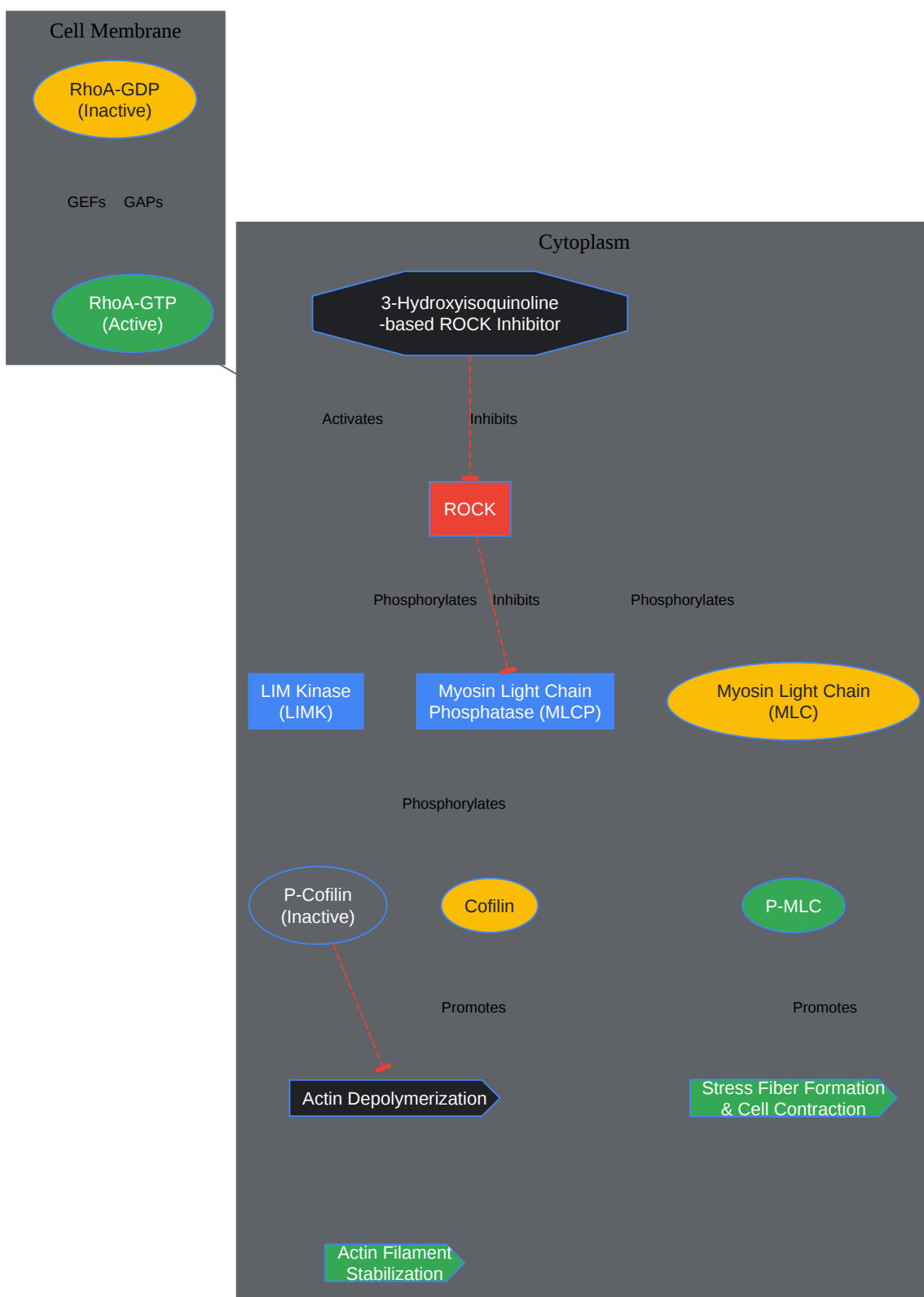
Signaling Pathways and Mechanisms of Action

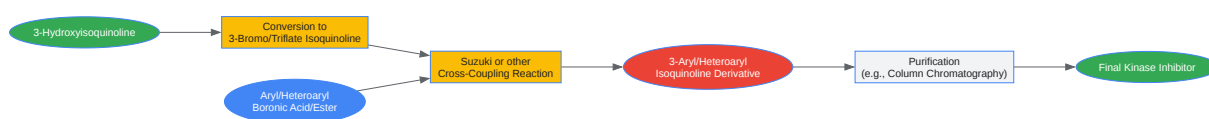
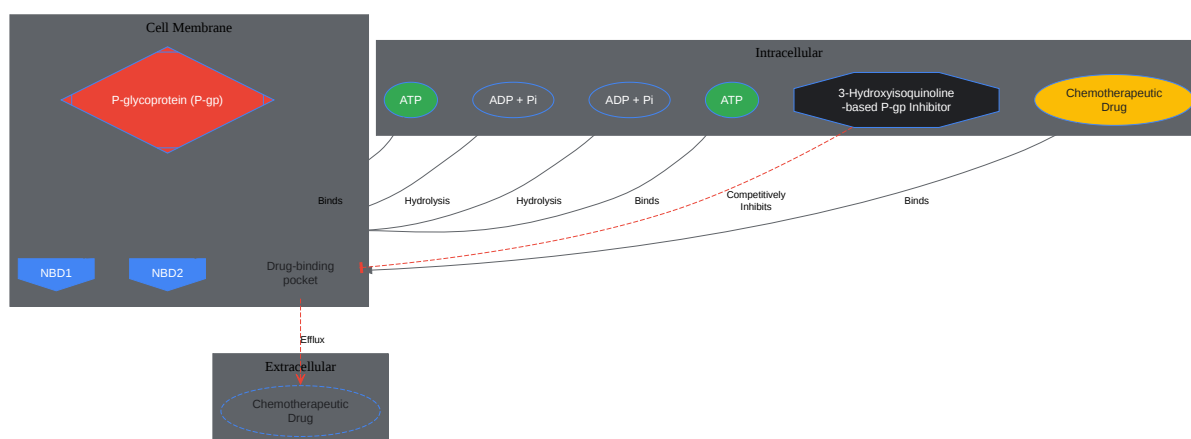
Diagrams illustrating the key signaling pathways and mechanisms of action for the bioactive molecules derived from **3-hydroxyisoquinoline** are provided below.

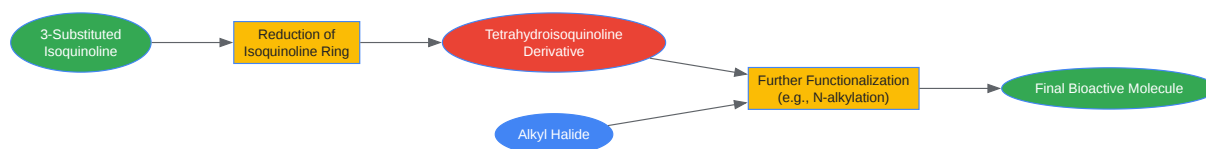


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Caption: GPR40 signaling pathway in insulin secretion and its inhibition.







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